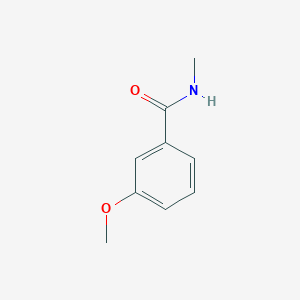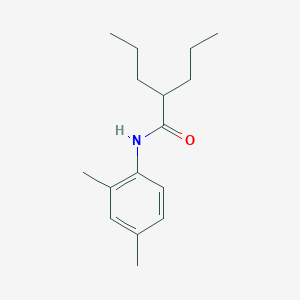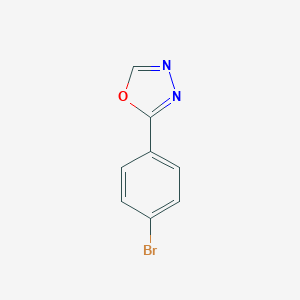
3-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methylbenzamide (MMB) is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. MMB is a benzamide derivative that has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions.
Mechanism Of Action
The mechanism of action of 3-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, 3-methoxy-N-methylbenzamide was able to reduce inflammation in a mouse model of arthritis.
Biochemical And Physiological Effects
3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-methoxy-N-methylbenzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages And Limitations For Lab Experiments
One advantage of using 3-methoxy-N-methylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using 3-methoxy-N-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-methoxy-N-methylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-methylbenzamide and its potential side effects. Finally, the development of new synthesis methods for 3-methoxy-N-methylbenzamide may allow for the production of larger quantities of the compound, making it more accessible for future research.
Synthesis Methods
The synthesis of 3-methoxy-N-methylbenzamide involves the use of various methods, including palladium-catalyzed coupling reactions. In one study, 3-methoxy-N-methylbenzamide was synthesized through the coupling of 3-methoxyaniline and methyl 3-bromobenzoate using palladium acetate and triphenylphosphine as catalysts. The reaction was performed in the presence of potassium carbonate and dimethylformamide as a solvent. The resulting 3-methoxy-N-methylbenzamide compound was purified using column chromatography, resulting in a yield of 68%.
Scientific Research Applications
3-methoxy-N-methylbenzamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-methoxy-N-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZSRZQGYWQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356212 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methylbenzamide | |
CAS RN |
35129-32-9 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)







![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
